Cyclohexanediol bis-methylcrotonate, cis-
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Overview
Description
Cyclohexanediol bis-methylcrotonate, cis- is a chemical compound with the molecular formula C16H24O4 and a molecular weight of 280.3594 g/mol . It is a derivative of cyclohexanediol and methylcrotonate, characterized by the presence of two ester groups attached to a cyclohexane ring. This compound is known for its unique stereochemistry, with two defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanediol bis-methylcrotonate, cis- typically involves the esterification of cis-1,2-cyclohexanediol with methylcrotonic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of cyclohexanediol bis-methylcrotonate, cis- can be scaled up by using large reactors equipped with efficient distillation systems to remove water. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanediol bis-methylcrotonate, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanediol derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Cyclohexanediol bis-methylcrotonate, cis- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanediol bis-methylcrotonate, cis- involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis to release active metabolites that exert biological effects. The cyclohexane ring provides structural stability and influences the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanediol bis-methylcrotonate, trans-: A stereoisomer with different spatial arrangement of the ester groups.
Cyclohexanediol bis-acetate: Another ester derivative of cyclohexanediol with acetate groups instead of methylcrotonate.
Cyclohexanediol bis-propionate: Similar structure with propionate ester groups.
Uniqueness
Cyclohexanediol bis-methylcrotonate, cis- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of cis-configuration can lead to different physical and chemical properties compared to its trans-isomer .
Properties
CAS No. |
1000284-38-7 |
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Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
[(1S,2R)-2-(3-methylbut-2-enoyloxy)cyclohexyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C16H24O4/c1-11(2)9-15(17)19-13-7-5-6-8-14(13)20-16(18)10-12(3)4/h9-10,13-14H,5-8H2,1-4H3/t13-,14+ |
InChI Key |
YFKRSBDMLCXVBY-OKILXGFUSA-N |
Isomeric SMILES |
CC(=CC(=O)O[C@@H]1CCCC[C@@H]1OC(=O)C=C(C)C)C |
Canonical SMILES |
CC(=CC(=O)OC1CCCCC1OC(=O)C=C(C)C)C |
Origin of Product |
United States |
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